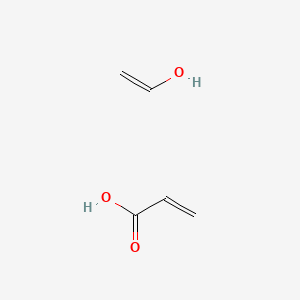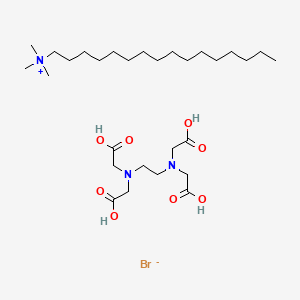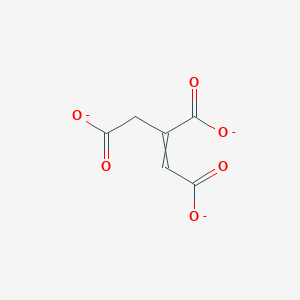![molecular formula C18H19NO B1230275 N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Photopolymerization and Material Science
A study by Watanabe et al. (2002) developed a positive working photosensitive alicyclic polyimide precursor using a compound structurally related to N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide. This precursor showed excellent transparency at wavelengths above 250 nm and was used in high-contrast imaging due to the photochemical reaction of the diazonaphthoquinone compound in the polymer film (Watanabe, Shibasaki, Ando, & Ueda, 2002).
Organic Synthesis and Chemistry
Mamedov et al. (2009) researched the synthesis of bicyclic monoethers, including compounds structurally similar to N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide. Their study developed an effective procedure for synthesizing these monoethers, which could potentially contribute to various applications in organic synthesis (Mamedov, Piraliev, & Rasulova, 2009).
Optical and Electronic Properties
A study by Altmayer et al. (2001) explored the synthesis of donor-acceptor-substituted molecules using a bicyclo[2.2.1]heptane derivative, similar in structure to the chemical . This research provides insights into the molecular structures and electronic properties of these compounds, which are relevant in the context of material sciences and photonics (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).
Supramolecular Chemistry and Material Science
In 2016, Kobaisi et al. reviewed developments in the field of naphthalene diimides (NDIs), which are structurally related to N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide. This review covered the application of NDIs in supramolecular chemistry, sensors, host-guest complexes, and molecular switching devices, illustrating the wide-ranging applications of these compounds in material science and chemistry (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Eigenschaften
Produktname |
N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-naphthalen-2-ylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C18H19NO/c20-18(17-10-12-5-6-15(17)9-12)19-16-8-7-13-3-1-2-4-14(13)11-16/h1-4,7-8,11-12,15,17H,5-6,9-10H2,(H,19,20) |
InChI-Schlüssel |
KPTCFZBEMVTSKM-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CC2CC1CC2C(=O)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)





![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)

